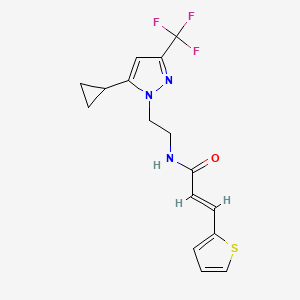

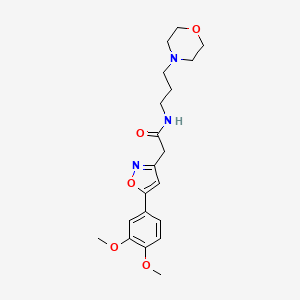

![molecular formula C22H21N7O2 B2654942 2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2097860-33-6](/img/structure/B2654942.png)

2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain a benzotriazole moiety, a piperidine ring, and a pyridazinone ring . Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms . Piperidine is a common organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom . Pyridazinone is a class of organic compounds with the formula (C4H4N2O). It contains a six-membered ring with two nitrogen atoms, one carbonyl group, and three carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The benzotriazole moiety would contribute to the aromaticity of the molecule, while the piperidine ring would introduce a basic nitrogen .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzotriazole, piperidine, and pyridazinone moieties . The benzotriazole could potentially undergo reactions at the nitrogen atoms, while the piperidine could act as a base .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of multiple nitrogen atoms could potentially make it a good hydrogen bond acceptor .Scientific Research Applications

Drug Discovery and Alzheimer’s Disease

The 1,2,3-triazole ring system, which can be easily synthesized via copper-catalyzed click reactions, exhibits diverse biological activities. Notably, this compound demonstrates potential as an acetylcholinesterase (AChE) inhibitor. AChE plays a crucial role in hydrolyzing acetylcholine, a neurotransmitter involved in memory and cognition. By targeting AChE, researchers aim to develop therapeutic options for neurodegenerative diseases like Alzheimer’s .

Antimicrobial Properties

The benzotriazole moiety within the compound has been associated with antimicrobial activity. While specific studies on this hybrid derivative are limited, its structural features suggest potential antibacterial, antifungal, and antiviral effects. Further investigations are warranted to explore its efficacy against various pathogens .

Cancer Research

Triazole derivatives have shown promise in cancer therapy. Although data on this specific compound are scarce, its unique structure warrants investigation. Researchers could explore its cytotoxic activity against cancer cell lines, potentially uncovering nanomolar-range IC50 values .

Organic Synthesis

The compound’s synthesis involves a copper-catalyzed click reaction, highlighting its utility in organic chemistry. Investigating its reactivity, stability, and compatibility with other functional groups could reveal novel synthetic pathways .

Material Science

Given the presence of both benzotriazole and triazole components, this compound might find applications in material science. Its potential as a ligand or precursor for metal complexes, polymers, or supramolecular assemblies warrants exploration .

Computational Studies

Computational modeling can predict the compound’s interaction with AChE and assess its drug-likeness. Researchers can explore its pharmacokinetic properties, aiding in drug development .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N7O2/c30-21-4-3-18(16-5-9-23-10-6-16)26-29(21)14-15-7-11-28(12-8-15)22(31)17-1-2-19-20(13-17)25-27-24-19/h1-6,9-10,13,15H,7-8,11-12,14H2,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPJNRGCISKXDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CC5=NNN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-fluoroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2654860.png)

![N-(2-fluorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2654863.png)

![3-Methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]urea](/img/structure/B2654868.png)

![4-[1-[3-(2-Chloro-6-fluorophenyl)propanoyl]azetidin-3-yl]piperazin-2-one](/img/structure/B2654870.png)

![4-methyl-N-(2-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2654871.png)

![2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2654875.png)